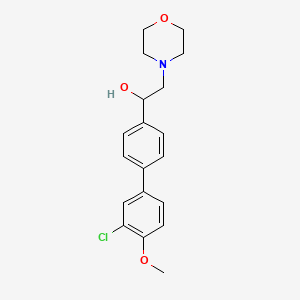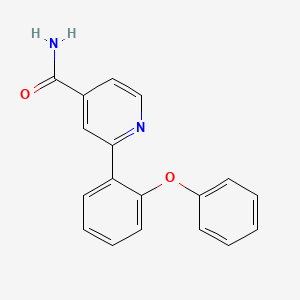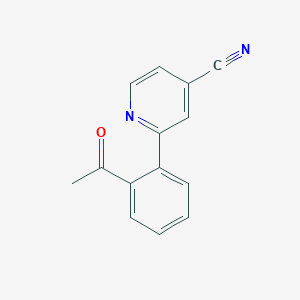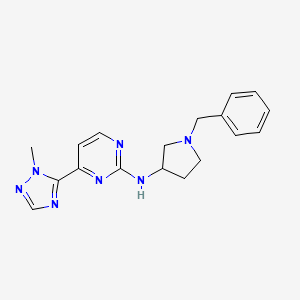
1-(3'-chloro-4'-methoxybiphenyl-4-yl)-2-morpholin-4-ylethanol
Descripción general
Descripción
1-(3'-chloro-4'-methoxybiphenyl-4-yl)-2-morpholin-4-ylethanol, also known as CM-157, is a chemical compound that has been extensively researched for its potential therapeutic applications in various medical fields.
Mecanismo De Acción
The mechanism of action of 1-(3'-chloro-4'-methoxybiphenyl-4-yl)-2-morpholin-4-ylethanol involves its ability to modulate the activity of certain neurotransmitters, including serotonin, dopamine, and glutamate. It also has anti-inflammatory properties and can regulate the expression of certain genes involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, increasing mitochondrial function, and promoting the growth and differentiation of neural stem cells. It also has anti-inflammatory effects and can regulate the expression of certain genes involved in cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3'-chloro-4'-methoxybiphenyl-4-yl)-2-morpholin-4-ylethanol in lab experiments is its ability to modulate the activity of multiple neurotransmitters, making it a potentially useful tool for studying the neurobiology of various diseases. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-(3'-chloro-4'-methoxybiphenyl-4-yl)-2-morpholin-4-ylethanol. One area of interest is its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively researched for its potential therapeutic applications in various medical fields. Its ability to modulate the activity of multiple neurotransmitters and its anti-inflammatory properties make it a potentially useful tool for studying the neurobiology of various diseases. While further research is needed to fully understand its mechanism of action and potential side effects in humans, this compound shows promise as a potential therapeutic agent in the future.
Aplicaciones Científicas De Investigación
1-(3'-chloro-4'-methoxybiphenyl-4-yl)-2-morpholin-4-ylethanol has been extensively researched for its potential therapeutic applications in various medical fields, including neurology, psychiatry, and oncology. It has been shown to have neuroprotective effects, reduce anxiety and depression, and inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-[4-(3-chloro-4-methoxyphenyl)phenyl]-2-morpholin-4-ylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-19-7-6-16(12-17(19)20)14-2-4-15(5-3-14)18(22)13-21-8-10-24-11-9-21/h2-7,12,18,22H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYPMSRPQVQLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)C(CN3CCOCC3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(2',3'-dimethyl-5-phenyl-3H,3'H-4,4'-biimidazol-3-yl)ethyl]-N-isopropylpropan-2-amine](/img/structure/B3809562.png)

![N-methyl-N-[(1-{2-[4-(2-methylbenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-2-propanamine](/img/structure/B3809568.png)
![4-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-cyclopentyl-2-piperazinone](/img/structure/B3809575.png)

![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B3809587.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3809591.png)

![N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B3809602.png)
![5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B3809611.png)
![3-[1-(cyclopentylcarbonyl)-4-piperidinyl]-N-(3-methylphenyl)propanamide](/img/structure/B3809613.png)
![4-[4-(1-isobutyrylpiperidin-4-yl)piperazin-1-yl]-5-propylpyrimidine](/img/structure/B3809618.png)
![N~4~-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3809622.png)
![1-ethyl-3-methyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B3809647.png)
